Cardiogenol C is primarily extracted from the plant Cardiospermum halicacabum, which has been traditionally used in various medicinal applications. Its classification falls under the category of small molecules that influence cellular differentiation, particularly in cardiac tissues. The compound has been investigated for its role in enhancing the regenerative potential of stem cells and progenitor cells within the heart .
The synthesis of Cardiogenol C hydrochloride involves several chemical transformations. A notable method includes the reaction of 4,6-dichloropyrimidine with p-methoxyphenylamine to form 6-chloro-N-(4-methoxyphenyl)pyrimidine-4-amine hydrochloride. The synthesis parameters typically involve:
Cardiogenol C hydrochloride has a complex molecular structure characterized by a pyrimidine ring substituted with various functional groups. The molecular formula is with a molecular weight of approximately 251.7 g/mol. Key features of its structure include:
Cardiogenol C hydrochloride participates in various chemical reactions that are pivotal for its function as a cardiomyogenic agent:
These reactions are essential for understanding how Cardiogenol C exerts its effects on cellular differentiation and function.
The mechanism of action of Cardiogenol C hydrochloride primarily revolves around its ability to induce cardiomyogenic properties in non-cardiac cells. Key aspects include:
The physical and chemical properties of Cardiogenol C hydrochloride are crucial for its application in research and potential therapeutic use:
Cardiogenol C hydrochloride holds significant promise in several scientific applications:
Myocardial infarction (MI) triggers irreversible cardiomyocyte loss, leading to fibrotic scarring and progressive heart failure. Cell transplantation therapies—using skeletal myoblasts, mesenchymal stem cells, or cardiac progenitor cells—face significant translational hurdles:
Table 1: Molecular Alterations in Post-Infarction Myocardium
Parameter | Pre-MI State | Post-MI State | Functional Consequence |
---|---|---|---|
Cardiomyocyte Density | 95–98% | Reduced by 30–50% | Impaired contractility |
Fibrotic Tissue | 2–5% | 25–40% | Ventricular stiffness |
Endogenous Regeneration | Active (neonatal) | Negligible (adult) | No significant self-repair |
Progenitor Cell Responsiveness | High | Suppressed | Limited engraftment potential |
These limitations underscore the need for strategies to enhance donor cell plasticity prior to transplantation.
Small molecules offer advantages over genetic reprogramming: precise temporal control, reduced mutagenic risk, and scalable production. Key mechanisms include:
Table 2: Small Molecules in Cardiac Reprogramming
Compound | Target | Effect on Progenitor Cells | Limitations |
---|---|---|---|
5-Azacytidine | DNA methyltransferase | Induces MyoD1; partial myogenesis | Genotoxic |
Sulfonyl Hydrazones | Undefined | Upregulates GATA4, Nkx2.5 | Low efficiency (15–20%) |
Cardiogenol C | Wnt/β-catenin | Induces Nav1.5 currents; contractility | No in vivo functional data |
CHIR99021 + A-485 | GSK-3β/p300 | Dedifferentiation to regenerative cells | Complex dosing |
Cardiogenol C exemplifies target specificity, acting at nanomolar concentrations to activate cardiogenic transcription factors [1] [3].
Cardiogenol C hydrochloride (C₁₃H₁₇ClN₄O₂; MW 296.76) is a diaminopyrimidine derivative first identified by Wu et al. in a screen for embryonic stem cell (ESC) cardiomyogenesis inducers. Key characteristics:
Table 3: Molecular Properties of Cardiogenol C Hydrochloride
Property | Value |
---|---|
CAS Number | 1049741-55-0 |
Molecular Formula | C₁₃H₁₇ClN₄O₂ |
Exact Mass | 296.76 g/mol |
Solubility | ≥59 mg/mL in DMSO |
Primary Targets | Kremen1/Wnt, chromatin remodelers |
EC₅₀ (Cardiomyogenesis) | 100 nM (ESCs) |
Research findings demonstrate broad utility:
Table 4: Research Findings for Cardiogenol C Hydrochloride
Cell Type | Treatment Protocol | Key Outcomes | Reference |
---|---|---|---|
P19 Embryonal Carcinoma | 1 μM, 7 days | 4.5-fold ↑ ANF expression; 90% beating cells | [1] |
C2C12 Skeletal Myoblasts | 1 μM, 7 days | 3.1-fold ↑ Nkx2.5; Nav1.5 current induction | [1] |
Human Skeletal Myoblasts | 1 μM, 7 days | ↑ cTnI, sarcomere organization | [1] |
Cardiac Progenitor Cells | 1 μM, 35 days | 60% ↑ beating cardiac bodies | [4] |
Mouse Hair Bulge Cells (CD34⁺) | 5 μM, 21 days | ↑ GATA4/Nkx2.5/Tbx5; cTnI⁺/sMHC⁺ (no contraction) | [2] |
The compound’s ability to confer functional cardiac properties—electrophysiological maturation and contractility—positions it as a unique tool for enhancing cell therapy outcomes [1] [6].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7